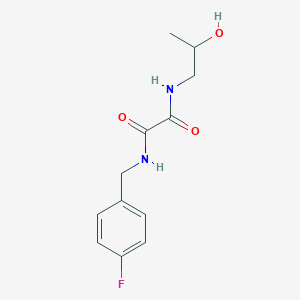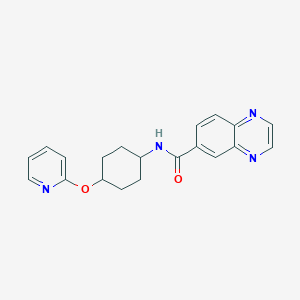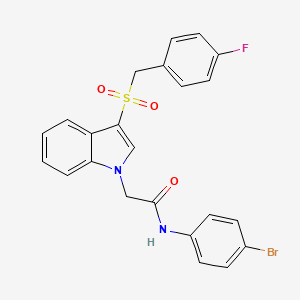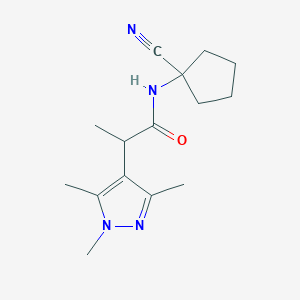![molecular formula C18H19F3N6O B2401721 3-(1H-Benzo[d]imidazol-2-yl)-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamid CAS No. 2034381-91-2](/img/structure/B2401721.png)
3-(1H-Benzo[d]imidazol-2-yl)-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a triazolopyridine ring, and an amide group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system, attached to a triazolopyridine ring, which is a fused triazole and pyridine ring system. The presence of these ring systems could potentially allow for pi stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable and would not be expected to undergo many reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It is likely to be relatively non-polar due to the presence of multiple aromatic rings, and may therefore have low solubility in water. The presence of the amide group could allow for some degree of hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Tubulin-Polymerisationsinhibitoren
Diese Verbindung wurde bei der Synthese neuer Konjugate verwendet, die als Tubulin-Polymerisationsinhibitoren wirken . Diese Konjugate zeigten eine beträchtliche Zytotoxizität mit IC 50-Werten im Bereich von 0,54 bis 31,86 μM . Sie hemmen effektiv die Mikrotubulus-Assemblierung in DU-145, einer menschlichen Prostatakrebszelllinie .
Antiproliferative Aktivität
Die Verbindung wurde auf ihre antiproliferative Aktivität an ausgewählten menschlichen Krebszelllinien wie Prostata (DU-145), Lunge (A549), Gebärmutterhals (HeLa) und Brust (MCF-7) untersucht . Einige Derivate der Verbindung zeigten eine signifikante Aktivität gegen die DU-145-Zelllinie .
Apoptose-induzierende Fähigkeit
Derivate dieser Verbindung haben die Fähigkeit gezeigt, Apoptose zu induzieren . Dies wurde durch Hoechst-Färbung, Messung des mitochondrialen Membranpotentials und der ROS-Generierung sowie Annexin V-FITC-Assays bestätigt .
Synthese von Imidazolen
Die Verbindung ist ein wichtiges Strukturmotiv bei der Synthese von Imidazolen . Imidazole sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen verwendet werden .
Pseudohalogenid in Pd-katalysierten Kreuzkupplungsreaktionen
Die Verbindung kann als Pseudohalogenid in Pd-katalysierten Kreuzkupplungsreaktionen verwendet werden . Dies wird häufig in biologischen Studien und der medizinischen Chemie verwendet .
Antibakterielle und antifungale Aktivität
Die Verbindung wurde auf antibakterielle und antifungale Aktivität untersucht . Einige Derivate zeigten eine geringe antibakterielle, aber eine beträchtliche antifungale Aktivität .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division.
Mode of Action
The compound acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing it from assembling into microtubules. This disrupts the formation of the mitotic spindle, a structure that is necessary for cell division. As a result, the cells are unable to divide, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitosis phase. Without the formation of the mitotic spindle, the cell cannot properly segregate its chromosomes, leading to a halt in mitosis. This triggers apoptosis , or programmed cell death .
Result of Action
The compound’s action leads to the death of rapidly dividing cells , such as cancer cells . By inhibiting tubulin polymerization, the compound prevents these cells from dividing, leading to their death. This makes it a potential candidate for use as an anticancer agent .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c19-18(20,21)11-7-8-27-15(9-11)25-26-16(27)10-22-17(28)6-5-14-23-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,22,28)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNTBFLLUQMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

